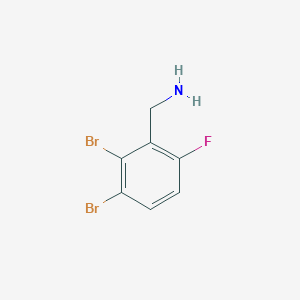

2,3-Dibromo-6-fluorobenzylamine

Description

Properties

IUPAC Name |

(2,3-dibromo-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAAHROBJSTJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogenation of Fluorobenzyl Precursors

Method Overview:

This approach involves the selective halogenation of fluorobenzyl derivatives, particularly targeting benzyl compounds with existing fluorine substituents, to introduce bromine atoms at specific positions.

- Starting with fluorinated benzyl compounds such as 2,3-difluorobenzyl derivatives.

- Employing bromination reagents like N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the aromatic ring.

- NBS in the presence of radical initiators (e.g., AIBN) at ambient or slightly elevated temperatures (around 60°C) facilitates regioselective bromination.

- The process yields 2,3-dibromo-6-fluorobenzyl derivatives with high regioselectivity, as confirmed by NMR and mass spectrometry.

Note:

This method is advantageous for its regioselectivity and compatibility with fluorinated substrates, which are sensitive to harsh conditions.

Reduction of Benzonitrile Derivatives to Benzylamines

Method Overview:

Following halogenation, the nitrile group on the benzene ring can be reduced to an amine, forming the benzylamine intermediate.

- Use of catalytic hydrogenation with catalysts like Raney nickel or Raney cobalt in non-polar solvents such as ethanol or ethyl acetate.

- Reaction parameters: hydrogen pressure of 1-5 atm, temperature around 50-80°C, reaction time of 4-8 hours.

- Hydrogenation provides high yields (>85%) of benzylamine derivatives with minimal over-reduction or side reactions.

- The process is scalable and suitable for industrial applications due to its operational simplicity and safety profile.

Amination via Nucleophilic Substitution

Method Overview:

Conversion of the benzylamine to the corresponding benzylamine derivative involves substitution reactions where the amino group is functionalized.

- Alkylation with alkyl halides (e.g., ethyl bromide) in the presence of base (sodium acetate or potassium carbonate) in methanol.

- Alternatively, phase transfer catalysis using quaternary ammonium salts to facilitate nucleophilic substitution.

- Typical reaction temperatures: 25-60°C.

- Yields: generally high (>80%) with controlled reaction times (2-6 hours).

- Purification via column chromatography yields high-purity benzylamine derivatives.

Summary of Process:

- Step 1: Halogenation of fluorinated benzonitriles to introduce bromines at desired positions (e.g., 2,3-dibromobenzonitrile).

- Step 2: Catalytic hydrogenation to convert nitriles to primary amines, yielding 2,3-dibromo-6-fluorobenzylamines.

| Step | Reagents & Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|

| 1 | NBS, radical initiator, 60°C | 85-90 | High | Regioselective bromination |

| 2 | Raney Ni, H2, 70°C | 85-95 | High | Efficient nitrile reduction |

| 3 | Alkylation with ethyl bromide | 80-85 | High | Functionalization of amine |

Notes on Industrial and Research-Scale Synthesis

Reagent Handling:

Use of safer reagents like NBS over elemental bromine enhances safety and control. Catalytic hydrogenation is preferred over metal hydrides due to ease of handling and scalability.Reaction Optimization:

Reaction temperature, solvent choice, and reagent stoichiometry are critical for selectivity and yield. For example, controlling the temperature during bromination prevents polybromination or undesired substitution.Purification Techniques:

Extraction with organic solvents, followed by chromatography or distillation, ensures high purity suitable for subsequent transformations.

Research Findings and Data Summary

Yield Efficiency:

Most methods report yields exceeding 80%, with some processes reaching over 95% in optimized conditions.Reaction Selectivity:

Site-specific halogenation and reduction steps are achievable with high regioselectivity, confirmed via NMR and mass spectrometry.Industrial Viability: Processes employing catalytic hydrogenation and halogenation with NBS are scalable, cost-effective, and environmentally manageable.

Chemical Reactions Analysis

2,3-Dibromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include N-bromosuccinimide (NBS), diethyl phosphite, and N,N-diisopropylethylamine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules,

Biological Activity

2,3-Dibromo-6-fluorobenzylamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-Dibromo-6-fluorobenzylamine is C7H5Br2FN. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that 2,3-Dibromo-6-fluorobenzylamine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar halogenated structures can possess significant antimicrobial properties. The presence of bromine and fluorine may enhance the compound's interaction with microbial membranes or enzymes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of 2,3-Dibromo-6-fluorobenzylamine is believed to be mediated through its interaction with specific cellular targets. This includes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

- Antimicrobial Effects : In a study examining the antimicrobial efficacy of halogenated benzylamines, 2,3-Dibromo-6-fluorobenzylamine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several known antibiotics, suggesting a promising alternative for treating resistant strains.

- Anticancer Activity : A recent study evaluated the cytotoxic effects of 2,3-Dibromo-6-fluorobenzylamine on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Position and Reactivity

- 2,4-Dibromo-6-fluorobenzylamine : The shift of one bromine to the 4-position reduces steric hindrance compared to 2,3-dibromo substitution, leading to higher reactivity in nucleophilic aromatic substitution (NAS) reactions .

- 3,5-Dibromo-2-fluorobenzylamine : The para-fluorine and meta-bromine arrangement enhances electron-withdrawing effects, increasing acidity of the amine group (pKa ~8.2 vs. 8.9 for 2,3-dibromo-6-fluoro) .

Physical and Chemical Properties

| Property | 2,3-Dibromo-6-fluorobenzylamine | 2,4-Dibromo-6-fluorobenzylamine | 3,5-Dibromo-2-fluorobenzylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 291.93 | 291.93 | 291.93 |

| Melting Point (°C) | 98–102 | 85–89 | 112–115 |

| Boiling Point (°C) | 265 (dec.) | 258 (dec.) | 280 (dec.) |

| Solubility in H₂O (mg/L) | <10 | <15 | <5 |

Q & A

Basic: What are the established synthetic routes for 2,3-Dibromo-6-fluorobenzylamine, and how can regioselectivity be ensured?

Methodological Answer:

Synthesis typically involves halogenation and functional group transformations. For bromo-fluoro-substituted benzylamines, a multi-step approach is recommended:

Bromination : Start with fluorobenzylamine derivatives. Use electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) under controlled conditions to achieve regioselective bromination at the 2- and 3-positions.

Protection of the amine group : Protect the benzylamine group with tert-butoxycarbonyl (Boc) or acetyl to prevent side reactions during bromination .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates intermediates. Confirm purity via TLC and NMR.

Key Consideration : Regioselectivity is influenced by steric and electronic factors. Fluorine’s electron-withdrawing effect directs bromination to meta/para positions relative to itself; use computational modeling (DFT) to predict substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing 2,3-Dibromo-6-fluorobenzylamine?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Expect downfield shifts for protons near Br and F (e.g., aromatic protons at C4/C5: δ ~7.2–7.8 ppm). Fluorine coupling (³J~8–12 Hz) complicates splitting patterns; decoupling experiments may be needed .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular ion [M+H]⁺. Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .

- Elemental Analysis : Validate C, H, N, Br, and F percentages to confirm stoichiometry .

Basic: What safety protocols are critical when handling 2,3-Dibromo-6-fluorobenzylamine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Halogenated aromatics may cause skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HBr gas during synthesis).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Halogenated waste must be segregated and processed as hazardous material .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for halogenated benzylamines?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates ¹H shifts with ¹³C, clarifying assignments near electronegative substituents .

- Solvent Effects : Switch to deuterated acetone or DMSO to sharpen broad peaks caused by hydrogen bonding with the amine group.

- Dynamic Effects : Assess rotational barriers around the C-N bond using variable-temperature NMR. Restricted rotation may cause signal splitting .

Advanced: What crystallographic strategies address disorder in 2,3-Dibromo-6-fluorobenzylamine crystals?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ < 1 Å) to enhance data quality.

- Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals. Constrain anisotropic displacement parameters (ADPs) for Br/F atoms to mitigate disorder .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···F contacts) to rationalize packing motifs .

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Bromine at C2/C3 acts as a leaving group. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (1:1). Fluorine’s ortho-directing effect may suppress competing side reactions .

- Competing Pathways : Fluorine’s electronegativity deactivates the ring, slowing nucleophilic substitution. Monitor reaction progress via LC-MS to optimize conditions .

Advanced: How can computational methods predict the biological or material properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Gaussian 09 with B3LYP/6-311++G(d,p) basis set is recommended .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). Fluorine’s van der Waals radius (~1.47 Å) and bromine’s hydrophobicity may enhance binding affinity .

Advanced: What strategies validate purity when commercial standards are unavailable?

Methodological Answer:

- Combined Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times with structurally analogous compounds (e.g., 4-Bromo-2-fluorobenzylamine) .

- Melting Point Analysis : A sharp melting range (<2°C) indicates purity. Cross-reference with DSC data for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.